The primary application of Boc-beta-Ala-OH, also known as N-(tert-Butyloxycarbonyl)-beta-Alanine, in scientific research lies in the field of peptide synthesis. It serves as a crucial building block for creating peptides, which are chains of amino acids linked by peptide bonds [].
Several features make Boc-beta-Ala-OH a valuable tool in peptide synthesis:
These characteristics allow researchers to utilize Boc-beta-Ala-OH to construct diverse peptide structures for various scientific investigations, including:
Beyond its primary role in peptide synthesis, Boc-beta-Ala-OH holds potential for other research applications:
Boc-beta-Ala-OH, also known as N-tert-Butoxycarbonyl-beta-alanine or Boc-β-alanine, is a synthetic building block used in peptide synthesis []. It is derived from beta-alanine, a naturally occurring non-proteinogenic amino acid []. The significance of Boc-beta-Ala-OH lies in its ability to create peptide chains with beta-alanine incorporated. Beta-alanine itself cannot be directly used for peptide synthesis due to its lack of a free amino group at the N-terminus. Boc-beta-Ala-OH provides a protected form of beta-alanine, allowing it to be incorporated into peptides while maintaining its unique properties [].
Boc-beta-Ala-OH possesses a simple yet key structural feature. The molecule consists of three main parts:
Boc-beta-Ala-OH participates in several crucial reactions in peptide synthesis:
Boc-β-Ala-OH + H2N-R-COOH -> Boc-β-Ala-NH-C(O)-R-COOH (excess reagents omitted)
(Where R represents the side chain of the second amino acid)
Corrosive;Irritant